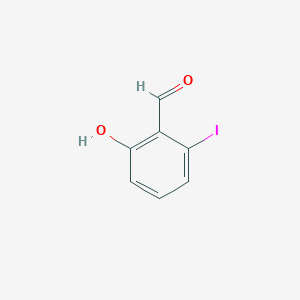

2-Hydroxy-6-iodobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

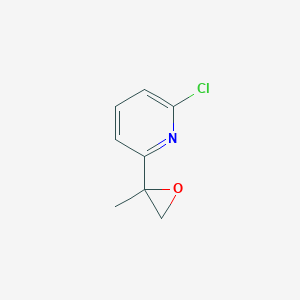

2-Hydroxy-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H5IO2 and a molecular weight of 248.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 2-Hydroxy-6-iodobenzaldehyde can be achieved through solution-based reactions . For instance, a hot methanol solution of nicotinic acid hydrazide and 2-hydroxy-5-iodobenzaldehyde can be mixed and refluxed for 3 hours . The resulting yellow solution is then allowed to cool to room temperature .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-iodobenzaldehyde is represented by the InChI code1S/C7H5IO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

2-Hydroxy-6-iodobenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique

1. Crystal Structure and Aggregation

2-Hydroxy-6-iodobenzaldehyde demonstrates interesting crystal structure properties. In a related compound, 2-hydroxy-3-iodo-5-nitrobenzaldehyde, molecules are linked into sheets by C-H...O hydrogen bonds and iodo-nitro interactions. These sheets are further linked by aromatic pi-pi stacking interactions, indicating potential applications in crystallography and molecular design (Garden et al., 2004).

2. Synthesis and Chemical Ecology

2-Hydroxy-6-iodobenzaldehyde can be synthesized through various chemical processes, and its derivatives have applications in chemical ecology. For instance, its derivative, 2-Hydroxy-6-methylbenzaldehyde, functions as an alarm and sex pheromone in astigmatid mites. Understanding its synthesis is crucial for developing applications of these pheromones (Noguchi et al., 1997).

3. Multicomponent Reactions

Salicylaldehyde derivatives, like 2-Hydroxy-6-iodobenzaldehyde, find extensive use in multicomponent reactions (MCRs). They are ideal starting materials due to their availability and the presence of active functional groups. These reactions yield a variety of heterocyclic systems, useful in pharmaceutical and industrial applications (Heravi et al., 2018).

4. Catalysis and Chemical Reactions

2-Hydroxybenzaldehydes react with various alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction, involving the cleavage of the aldehyde C–H bond, produces 2-alkenoylphenols. The regioselectivity of this reaction depends on the substituents of acetylene (Kokubo et al., 1999).

5. Magnetic Properties in Mn(III) Clusters

In a study involving a 2-hydroxy-5-iodobenzaldehyde derivative, it was found to play a role in the formation of Mn(III) pentanuclear clusters with magnetic properties. These clusters showed antiferromagnetic intramolecular interactions, indicating potential in magnetic materials research (Bikas et al., 2020).

6. Antibacterial Activity

Some derivatives of 2-Hydroxy-6-iodobenzaldehyde demonstrate antibacterial activity. For example, its reaction with substituted aromatic amines forms Schiff bases with potential antibacterial properties against various bacterial strains (Junne et al., 2012).

Safety and Hazards

The safety information for 2-Hydroxy-6-iodobenzaldehyde indicates that it is classified under GHS07 . The hazard statements include H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mécanisme D'action

Target of Action

Similar compounds like 2-iodobenzaldehyde have been used in the synthesis of various heterocycles , suggesting that 2-Hydroxy-6-iodobenzaldehyde may interact with similar targets.

Mode of Action

It’s known that benzylic halides, such as 2-iodobenzaldehyde, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Hydroxy-6-iodobenzaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds like 2-iodobenzaldehyde are used in the synthesis of various heterocycles , which could imply that 2-Hydroxy-6-iodobenzaldehyde may affect similar pathways.

Result of Action

Similar compounds like 2-iodobenzaldehyde are used in the synthesis of various heterocycles , which could imply that 2-Hydroxy-6-iodobenzaldehyde may have similar effects.

Propriétés

IUPAC Name |

2-hydroxy-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXBWJYYNNGFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-iodobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2952030.png)

![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)

![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)

![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)